11-Beta-hydroxypregnenolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Beta-hydroxypregnenolone is a naturally occurring steroid hormone with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is a derivative of pregnenolone and plays a significant role in the biosynthesis of corticosteroids and other steroid hormones . This compound is known for its involvement in various biochemical pathways and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 11-Beta-hydroxypregnenolone can be synthesized through the hydroxylation of pregnenolone. This process involves the use of specific enzymes, such as cytochrome P450 enzymes, which catalyze the hydroxylation reaction . The reaction conditions typically include the presence of cofactors and optimal pH and temperature settings to ensure efficient conversion.
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microbial or enzymatic systems. These methods leverage the natural enzymatic pathways to produce the compound in large quantities . The use of recombinant microorganisms expressing the necessary enzymes is a common approach in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Beta-hydroxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Formation of reduced steroid intermediates.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which have distinct biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
11-Beta-hydroxypregnenolone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in steroid biosynthesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development
Wirkmechanismus
The mechanism of action of 11-Beta-hydroxypregnenolone involves its conversion to other active steroid hormones through enzymatic pathways. It acts as a substrate for enzymes such as 11-beta-hydroxysteroid dehydrogenase, which catalyzes its conversion to active glucocorticoids and mineralocorticoids . These hormones then exert their effects by binding to specific receptors and modulating gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Pregnenolone: A precursor to 11-Beta-hydroxypregnenolone and other steroid hormones.
11-Beta-hydroxyprogesterone: Another hydroxylated derivative with similar biological activities.
Dehydroepiandrosterone (DHEA): A related steroid hormone involved in similar biochemical pathways
Uniqueness: this compound is unique due to its specific hydroxylation at the 11-beta position, which imparts distinct biological activities and metabolic pathways compared to other similar compounds . Its role in the biosynthesis of corticosteroids and its potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.
Eigenschaften
Molekularformel |
C21H32O3 |
---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1-[(3S,8S,9S,10R,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
MWFVCWVMFCXVJV-USCZNDJGSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.